4-Amino-N-methylbenzenemethanesulfonamide
CAS No.: 109903-35-7
Cat. No.: VC21157842
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109903-35-7 |
|---|---|
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 |
| Standard InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N |
| Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N |
Introduction
Chemical Identity and Nomenclature
4-Amino-N-methylbenzenemethanesulfonamide is identified by several key parameters that define its chemical identity. The compound is registered under CAS number 109903-35-7 and has the molecular formula C₈H₁₂N₂O₂S . It is known by multiple synonyms in scientific literature and commercial contexts:
| Parameter | Information |
|---|---|
| Primary Name | 4-Amino-N-methylbenzenemethanesulfonamide |
| CAS Number | 109903-35-7 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| EINECS | 600-932-3 |
| InChI | InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N |
| SMILES | O=S(=O)(NC)CC1=CC=C(N)C=C1 |
Common Synonyms
The compound is referenced under numerous alternative names in scientific and industrial contexts:
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1-(4-Aminophenyl)-N-methylmethanesulfonamide
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4-Amino-N-methyl-alpha-toluenesulfonamide
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4-Amino-N-methylbenzylsulfonamide
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4-(((Methylamino)sulfonyl)methyl)aniline
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Benzenemethanesulfonamide, 4-amino-N-methyl-
Physical and Chemical Properties
Physical Properties
4-Amino-N-methylbenzenemethanesulfonamide demonstrates distinctive physical characteristics that influence its handling, storage, and applications:
| Property | Value | Method |
|---|---|---|
| Appearance | Off-white to yellowish crystalline powder | Visual inspection |
| Odor | Characteristic amine-like | Organoleptic |
| Density | 1.32±0.1 g/cm³ | Experimental/Predicted |
| Melting Point | 158-162°C (decomposition) | Experimental |
| Boiling Point | 387.6±44.0°C | Predicted |
| Flash Point | 188.2°C | Predicted |
| Vapor Pressure | 3.25E-06 mmHg at 25°C | Calculated |
| Refractive Index | 1.589 | Experimental |
| Solubility | Miscible with DMSO and methanol (slightly, requires heating); 2.8 g/L in water at 20°C | Experimental |
| pKa | 11.50±0.40 | Predicted |
These physical properties are crucial for understanding the compound's behavior under various conditions and for determining appropriate handling and storage protocols .
Structural Characteristics
The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide features several key functional groups that contribute to its chemical reactivity and biological activity:
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An amino group (-NH₂) attached to a benzene ring at the para position
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A methyl group (-CH₃) bound to a nitrogen atom in the sulfonamide moiety
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A sulfonamide functional group (-SO₂NH-) connecting the benzene ring to the methyl group through a methylene bridge
The presence of these functional groups contributes to the compound's ability to participate in hydrogen bonding and influences its interactions in biological systems. The amino group provides a site for potential derivatization, while the sulfonamide group contributes to its antimicrobial properties, similar to other compounds in this class .
Synthesis and Production
The synthesis of 4-Amino-N-methylbenzenemethanesulfonamide typically involves several chemical reactions, although detailed synthesis protocols vary across manufacturing processes:
General Synthetic Routes
Standard methods for synthesizing sulfonamide compounds like 4-Amino-N-methylbenzenemethanesulfonamide often involve:
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Reaction of a sulfonic acid or its derivatives with an amine in the presence of a coupling agent or catalyst
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Strategic incorporation of the amino group at the para position of the benzene ring
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Introduction of the methyl group to the nitrogen atom of the sulfonamide moiety
While specific industrial synthesis pathways are proprietary, the general approach involves careful control of reaction conditions to ensure high purity and yield of the final product.
Industrial Production Considerations
For industrial-scale production, several factors must be considered:
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Temperature control during reaction stages to prevent decomposition
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Purification processes to achieve pharmaceutical-grade purity (≥99.0%)
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Testing protocols to ensure compliance with quality standards for impurities and residual solvents
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Specialized equipment for handling moisture-sensitive reactions
Applications and Uses
4-Amino-N-methylbenzenemethanesulfonamide serves multiple functions across pharmaceutical and chemical industries:
Pharmaceutical Applications
The compound has significant value in pharmaceutical development:
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Key intermediate in the synthesis of antihypertensive agents
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Building block for antimicrobial drugs development
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Precursor in the synthesis of sumatriptan, a medication used for migraine treatment
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Component in research focused on novel antibacterial compounds
Its sulfonamide functional group contributes to antimicrobial activity through inhibition of bacterial growth by interfering with folic acid synthesis pathways in bacterial cells, similar to the mechanism of action observed in other sulfonamide antibiotics.
Chemical Catalysis
Beyond pharmaceutical applications, the compound demonstrates utility in chemical synthesis:
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Effective catalyst in nucleophilic substitution reactions
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Preferred reagent for high-temperature pharmaceutical processes requiring stable sulfonamide frameworks
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Building block for the development of specialized chemical libraries for drug discovery
Research Applications
In research settings, 4-Amino-N-methylbenzenemethanesulfonamide serves as:
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A model compound for studying sulfonamide chemistry
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A precursor for synthesizing more complex molecules containing the sulfonamide moiety
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A potential scaffold for developing enzyme inhibitors, particularly those targeting bacterial systems
Quality Standards and Specifications
For commercial and research applications, 4-Amino-N-methylbenzenemethanesulfonamide must meet rigorous quality standards:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | High-Performance Liquid Chromatography |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Heavy Metals | ≤10 ppm | Various analytical methods |
| Residual Solvents | Meets ICH Q3C Class 2 limits | Gas Chromatography |
These specifications ensure the compound's suitability for pharmaceutical applications and chemical processes requiring high-purity reagents .
| Parameter | Classification |
|---|---|
| Risk Codes | R22 - Harmful if swallowed; R43 - May cause sensitization by skin contact |
| Safety Description | 36/37 - Wear suitable protective clothing and gloves |
| UN IDs | UN 2811 6.1/PG 3 |
| WGK Germany | 3 (Severe hazard to waters) |
| Hazard Note | Irritant |
| Hazard Class | 9 |
| Packing Group | III |
These classifications indicate the compound should be handled with appropriate precautions to minimize exposure risks .
Related Compounds and Derivatives
Several compounds share structural similarities with 4-Amino-N-methylbenzenemethanesulfonamide or represent important derivatives:
Structural Analogs
| Compound | Relationship | Distinguishing Features |
|---|---|---|
| 4-Hydrazino-N-methylbenzenemethanesulfonamide | Derivative | Contains hydrazino group (-NHNH₂) instead of amino group |
| 4-Amino-N-methylbenzeneethanesulfonamide | Homolog | Contains an additional methylene (-CH₂-) group in the chain |
| Sulfamethoxazole | Structural relative | Common sulfonamide antibiotic with different side groups |
These related compounds exhibit varying biological activities and chemical properties, providing insights into structure-activity relationships within this class of molecules .
Important Derivatives
The amino group on 4-Amino-N-methylbenzenemethanesulfonamide provides a reactive site for creating derivatives through various chemical transformations:
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Diazotization reactions to form diazonium salts
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Acylation to produce amide derivatives
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Reductive alkylation to introduce alkyl groups at the amino position
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Conversion to hydrazino derivatives for further heterocyclic synthesis
These modifications can significantly alter the compound's physical properties and biological activity profile.
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